molecular formula C7H10ClNO B026628 O-Benzylhydroxylamine hydrochloride CAS No. 2687-43-6

O-Benzylhydroxylamine hydrochloride

Cat. No.: B026628
CAS No.: 2687-43-6
M. Wt: 159.61 g/mol
InChI Key: HYDZPXNVHXJHBG-UHFFFAOYSA-N
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Description

O-Benzylhydroxylamine (hydrochloride): is a chemical compound with the molecular formula C7H10ClNO. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability in the form of its hydrochloride salt, which makes it easier to handle and store .

Mechanism of Action

Target of Action

O-Benzylhydroxylamine hydrochloride primarily targets the DNA N-glycosylases, including endonuclease III, formamidopyrimidine DNA N-glycosylase, and T4 endonuclease V . These enzymes play a crucial role in DNA repair and maintenance, particularly in the base excision repair pathway.

Mode of Action

The compound interacts with its targets by serving as a substrate for these DNA N-glycosylases . It is involved in the formation of carbon-nitrogen (C-N) bonds via electrophilic amination reactions, which are catalyzed by transition metals . This interaction leads to changes in the structure of the target molecules, facilitating various biochemical reactions.

Biochemical Pathways

this compound affects the base excision repair pathway in DNA repair mechanisms . It also plays a role in the formation of C-N bonds, which are fundamental in the synthesis of various organic molecules and pharmaceuticals .

Pharmacokinetics

It is known to be soluble in dmso and methanol , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the facilitation of DNA repair mechanisms and the synthesis of various organic molecules and pharmaceuticals . It has also been noted for its potential therapeutic effects, such as its ability to treat tuberculosis and lower cholesterol levels in the blood .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation Method: One common method involves the alkylation of hydroxylamine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydrochloric Acid Method: Another method involves reacting O-benzylacetoxime with hydrochloric acid in methanol.

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dimethyl sulfoxide (DMSO).

    Catalysts: Transition metal catalysts such as palladium or nickel.

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

O-benzylhydroxylamine;hydron;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDZPXNVHXJHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC=C(C=C1)CON.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2687-43-6
Record name O-Benzylhydroxylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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